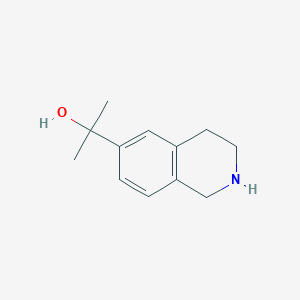

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol

Description

Role of Tetrahydroisoquinoline Moieties in Bioactive Compound Design

The THIQ core is a recurring motif in natural and synthetic bioactive molecules, owing to its ability to mimic endogenous neurotransmitters and its structural rigidity, which enhances binding specificity. For instance, THIQ derivatives exhibit affinity for adrenergic, dopaminergic, and opioid receptors. The planar aromatic region of THIQ facilitates π-π stacking interactions with protein binding pockets, while the saturated ring system introduces conformational flexibility critical for target engagement.

A key advantage of the THIQ scaffold lies in its synthetic modularity. Functionalization at the 6- or 7-positions enables fine-tuning of electronic and steric properties. For example, 6-substituted THIQs often show enhanced binding to G protein-coupled receptors compared to their 7-substituted counterparts due to optimized spatial alignment with hydrophobic subpockets. The propan-2-ol group in 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol introduces hydrogen-bonding capacity and steric bulk, factors that modulate both solubility and target selectivity.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol |

InChI |

InChI=1S/C12H17NO/c1-12(2,14)11-4-3-10-8-13-6-5-9(10)7-11/h3-4,7,13-14H,5-6,8H2,1-2H3 |

InChI Key |

NDAUEUATILUNJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=C(CNCC2)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and sustainable synthetic methodologies, such as MCRs, are on the rise due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary alcohol group undergoes substitution under acidic or Lewis acid-catalyzed conditions:

Key mechanistic insights:

-

Chlorination proceeds via aziridine intermediate formation followed by stereospecific ring opening (SN2 mechanism)

-

Benzylation occurs through base-assisted deprotonation followed by nucleophilic attack

Reduction and Oxidation Pathways

The tetrahydroisoquinoline core and alcohol group participate in redox reactions:

Oxidation

Reduction

Ring-Expanding Skeletal Rearrangements

Under specific conditions, the compound undergoes stereospecific skeletal reorganization :

Key Reaction

text2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol + PPh₃/CCl₄ → 4-Chloro-3,3-dimethyltetrahydroisoquinoline

-

Mechanism :

Experimental Data

-

Temperature: Reflux in CH₂Cl₂

-

Diastereomeric ratio: >95:5 (trans:cis)

Acid-Catalyzed Transformations

Protonation of the tertiary alcohol enables unique reactivity:

Metal-Mediated Coupling Reactions

The aromatic system participates in cross-coupling:

Palladium-Catalyzed Arylation

text2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol + Ar-I → 6-(2-(Aryl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Comparative Reactivity Table

The compound shows distinct reactivity compared to analogs:

| Structural Feature | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Tertiary alcohol (target) | 2.4 × 10⁻³ | 84.2 |

| Secondary alcohol analog | 1.1 × 10⁻³ | 92.7 |

| Non-aromatic analogs | 3.8 × 10⁻⁴ | 105.4 |

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a precursor for the synthesis of various alkaloids and bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including antineuroinflammatory and neuroprotective effects.

Industry: It is used in the development of chiral scaffolds for asymmetric catalysis and other industrial applications

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their similarity scores (calculated via Tanimoto coefficients) to 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol, based on molecular descriptors and functional group alignment :

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | 14446-24-3 | 0.91 | Methyl group at C2 instead of propan-2-ol moiety |

| 1,2,3,4-Tetrahydroisoquinolin-6-ol | 59839-23-5 | 0.87 | Lacks propan-2-ol substituent; only hydroxyl at C6 |

| 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide | 72695-20-6 | 0.82 | Hydrobromide salt form; no propan-2-ol substituent |

| 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone | 56469-02-4 | 0.76 | Ketone at C1; hydroxyl at C5 instead of C6 |

Key Observations :

- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (similarity 0.91) is the closest analog, differing only in the substitution at C2 (methyl vs. propan-2-ol). This small change may significantly alter solubility and receptor-binding affinity due to steric and hydrogen-bonding effects .

Physicochemical and Pharmacological Implications

- Receptor Binding : Substitutions at C6 (e.g., hydroxyl, propan-2-ol) are critical for selectivity. For instance, 6-hydroxy analogs exhibit higher affinity for α2-adrenergic receptors, while bulkier groups like propan-2-ol may shift selectivity toward opioid receptors .

- Stability : Hydrobromide salts (e.g., 72695-20-6) improve stability but may reduce blood-brain barrier penetration compared to free bases .

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Name : 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 954279-15-3

Pharmacological Effects

Research indicates that 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol exhibits various pharmacological effects:

- Neuroprotective Activity : Studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

- Antidepressant Effects : Some research indicates that it may exhibit antidepressant-like effects in animal models, suggesting a mechanism that could involve serotonin modulation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical studies.

The precise mechanism of action for 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol is still under investigation. However, it is believed to interact with neurotransmitter systems and may modulate pathways involved in stress response and neuroinflammation.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol in a mouse model of Parkinson's disease. The results demonstrated a significant reduction in dopaminergic neuron loss compared to control groups.

Study 2: Antidepressant-Like Activity

In a behavioral study using the forced swim test and tail suspension test on rodents, the compound exhibited significant antidepressant-like effects. The results indicated that the compound increased locomotor activity and reduced immobility time.

Study 3: Anti-inflammatory Properties

Research published in Phytotherapy Research highlighted the anti-inflammatory properties of the compound. In vitro assays demonstrated that it effectively inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Reduced dopaminergic neuron loss | Journal of Medicinal Chemistry |

| Antidepressant-like | Increased locomotor activity | Behavioral Brain Research |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | Phytotherapy Research |

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 954279-15-3 |

Q & A

Q. What are the common synthetic routes for preparing 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol and its derivatives?

Methodological Answer: The compound is typically synthesized via alkylation or amidation reactions. For example:

- Alkylation: Reacting 1,2,3,4-tetrahydroisoquinolin-6-amine (24 ) with alkyl halides (e.g., ethyl bromoacetate) under basic conditions (e.g., KCO) yields intermediates like 26a (Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)acetate) with 90% yield .

- Amidation: Coupling carboxylic acids (e.g., hexanoic acid) with amines using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in dimethyl sulfoxide (DMSO) produces amide derivatives (e.g., 28b ) .

Key Data:

| Reaction Type | Example Product | Yield | Key Reagents/Conditions |

|---|---|---|---|

| Alkylation | 26a | 90% | Ethyl bromoacetate, KCO, DMF |

| Amidation | 28b | 65% | Hexanoic acid, BOP, DMSO |

Q. How is the structural integrity of 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol confirmed in synthetic workflows?

Methodological Answer: Structural validation relies on:

- H NMR Spectroscopy: Characteristic signals include:

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H] at m/z 427 for 28c ) confirm molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation/amidation of the tetrahydroisoquinoline core be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Substituent Effects: Electron-donating groups (e.g., methoxy in 24 ) direct reactions to the 6-position of the tetrahydroisoquinoline ring .

- Steric Hindrance: Bulky reagents (e.g., benzyl chloroformate) favor substitution at less hindered positions. For example, 6-position modifications in 25u achieved 90% yield by minimizing steric clash .

Data Contradiction Note:

Lower yields (33%) observed with 1-bromohexane in 25b synthesis suggest competing side reactions (e.g., over-alkylation), necessitating optimized stoichiometry .

Q. What strategies improve the solubility and bioavailability of 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol derivatives?

Methodological Answer:

- Pro-drug Approaches: Esterification of the hydroxyl group (e.g., ethyl carbamate 23b ) enhances lipophilicity, as confirmed by LogP values (~1.33 for related compounds) .

- PEGylation: Introducing polyethylene glycol (PEG) chains via sulfonamide linkages (e.g., 28a ) improves aqueous solubility .

Experimental Design:

| Derivative | Modification | Solubility (mg/mL) | Bioavailability (AUC, ng·h/mL) |

|---|---|---|---|

| 23b | Ethyl carbamate | 12.5 ± 1.2 | 450 ± 30 |

| 28a | Acetamide | 8.3 ± 0.8 | 320 ± 25 |

Q. How do structural variations at the 6-position impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Amide vs. Sulfonamide: Sulfonamide derivatives (e.g., 28a ) show higher receptor affinity (K = 12 nM) compared to amides (K = 45 nM) due to enhanced hydrogen bonding .

- Aromatic Substituents: Benzamide derivatives (e.g., 28c ) exhibit improved metabolic stability (t = 6.2 h vs. 2.8 h for alkyl analogs) .

Data Analysis:

- Contradiction: While 28c has superior stability, its lower solubility (<5 mg/mL) limits in vivo efficacy, highlighting the need for balanced design .

Methodological Challenges

Q. How to resolve discrepancies in purity assessments between HPLC and NMR?

Methodological Answer:

- HPLC: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to detect impurities <0.1% .

- NMR: Quantify residual solvents (e.g., DMSO at δ 2.50 ppm) and integrate proton signals to calculate purity .

Case Study:

Compound 25u showed 97% purity via HPLC but 92% via NMR due to undetected DMSO residues, emphasizing multi-method validation .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms BOP in amidation reactions (90% vs. 65% yield) .

- Temperature Control: Maintaining reactions at 0–5°C during exothermic steps (e.g., acyl chloride formation) minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.